molecular formula C13H11BrN2O5 B15009862 (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B15009862
M. Wt: 355.14 g/mol
InChI Key: GQGDTCDESJFYPH-CLTKARDFSA-N
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Description

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a brominated phenyl group, a hydroxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method includes the bromination of a hydroxy-methoxyphenyl precursor, followed by a condensation reaction with a diazinane-trione derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in achieving high yields and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The brominated phenyl group can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl group and the hydroxy and methoxy groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting its function.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
  • (5Z)-5-[(3-fluoro-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
  • (5Z)-5-[(3-iodo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione lies in its brominated phenyl group, which imparts specific reactivity and interaction properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C13H11BrN2O5

Molecular Weight

355.14 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H11BrN2O5/c1-16-12(19)7(11(18)15-13(16)20)3-6-4-8(14)10(17)9(5-6)21-2/h3-5,17H,1-2H3,(H,15,18,20)/b7-3-

InChI Key

GQGDTCDESJFYPH-CLTKARDFSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C(=O)NC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C(=O)NC1=O

Origin of Product

United States

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